molecular formula C25H33F3N8O9 B6314867 Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate CAS No. 153382-24-2

Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate

Cat. No. B6314867
CAS RN: 153382-24-2
M. Wt: 646.6 g/mol
InChI Key: BHIHZAYVQFFMKM-VMESOOAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate (CAT) is a cyclic peptide that has been widely used in scientific research as a tool to study the structure and function of proteins and other biological molecules. CAT is a small molecule that can bind to proteins and other molecules, allowing researchers to probe the structure and function of these molecules. CAT is also used in laboratory experiments to study the biochemical and physiological effects of proteins and other molecules.

Scientific Research Applications

Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate has been used in a wide range of scientific research applications. It is used in studies of protein structure and function, as it can bind to proteins and other molecules and allow researchers to probe their structure and function. Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate has also been used to study the biochemical and physiological effects of proteins and other molecules. In addition, Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate has been used to study the effects of drugs on proteins and other molecules, as well as the effects of environmental toxins.

Mechanism of Action

Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate binds to proteins and other molecules through a process called covalent bonding. Covalent bonding occurs when two molecules share electrons, forming a strong bond between them. In the case of Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate, the molecule binds to proteins and other molecules through a covalent bond between the aminomethylbenzoyl group and the protein or other molecule.
Biochemical and Physiological Effects
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate has been used to study the biochemical and physiological effects of proteins and other molecules. Studies have shown that Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate can modulate the activity of proteins, as well as alter their structure and function. Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate has also been shown to affect the expression of genes and the activity of enzymes. In addition, Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate has been used to study the effects of drugs on proteins and other molecules, as well as the effects of environmental toxins.

Advantages and Limitations for Lab Experiments

Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and purify. It is also relatively stable, allowing it to be stored for long periods of time. In addition, it can bind to proteins and other molecules, allowing researchers to study their structure and function. However, Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate also has some limitations. It is a relatively small molecule, so it may not be able to bind to larger proteins or molecules. In addition, it is not very selective, so it may bind to molecules other than the target protein or molecule.

Future Directions

There are several potential future directions for Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate. One potential direction is to use Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate to study the effects of drugs on proteins and other molecules. Another potential direction is to use Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate to study the effects of environmental toxins on proteins and other molecules. In addition, Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate could be used to study the effects of mutations on proteins and other molecules. Finally, Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate could be used to study the effects of post-translational modifications on proteins and other molecules.

Synthesis Methods

Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS). SPPS is a method of synthesizing peptides on a solid support, such as a resin. In SPPS, the peptide is synthesized from the C-terminal to the N-terminal, with each amino acid being added one at a time. The peptide is then cleaved from the solid support and purified. Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate is synthesized from the amino acids alanine, arginine, glycine, and aspartic acid, in the order given.

properties

IUPAC Name

2-[(5S,11S,14S)-11-[3-(diaminomethylideneamino)propyl]-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N8O7.C2HF3O2/c1-12-19(35)31-15(6-3-7-26-23(24)25)21(37)28-11-17(32)30-16(9-18(33)34)22(38)27-10-13-4-2-5-14(8-13)20(36)29-12;3-2(4,5)1(6)7/h2,4-5,8,12,15-16H,3,6-7,9-11H2,1H3,(H,27,38)(H,28,37)(H,29,36)(H,30,32)(H,31,35)(H,33,34)(H4,24,25,26);(H,6,7)/t12-,15-,16-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIHZAYVQFFMKM-VMESOOAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33F3N8O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate

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